molecular formula C16H20N2O B12452798 N,N-di(propan-2-yl)quinoline-2-carboxamide

N,N-di(propan-2-yl)quinoline-2-carboxamide

Cat. No.: B12452798
M. Wt: 256.34 g/mol
InChI Key: XPICJUVOCRLZCM-UHFFFAOYSA-N
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Description

N,N-di(propan-2-yl)quinoline-2-carboxamide is a chemical compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of applications in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of two isopropyl groups attached to the nitrogen atoms and a carboxamide group at the second position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-di(propan-2-yl)quinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where quinoline-2-carboxylic acid and isopropylamine are reacted in a solvent such as dichloromethane. The reaction mixture is then subjected to purification steps including crystallization and recrystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

N,N-di(propan-2-yl)quinoline-2-carboxamide undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline-2-carboxamide derivatives with different functional groups, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

N,N-di(propan-2-yl)quinoline-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-di(propan-2-yl)quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-(propan-2-yl)quinoline-4-carboxamide
  • 2-(5-methylfuran-2-yl)-N,N-di(propan-2-yl)quinoline-4-carboxamide
  • Quinoxaline derivatives

Uniqueness

N,N-di(propan-2-yl)quinoline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it exhibits a different spectrum of activity and stability, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

N,N-di(propan-2-yl)quinoline-2-carboxamide

InChI

InChI=1S/C16H20N2O/c1-11(2)18(12(3)4)16(19)15-10-9-13-7-5-6-8-14(13)17-15/h5-12H,1-4H3

InChI Key

XPICJUVOCRLZCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=NC2=CC=CC=C2C=C1

Origin of Product

United States

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